molecular formula C9H10N2O2S B1337401 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide CAS No. 71369-81-8

2-((4-Methoxyphenyl)amino)-2-thioxoacetamide

Cat. No.: B1337401
CAS No.: 71369-81-8
M. Wt: 210.26 g/mol
InChI Key: FIVODOWKJKUEOQ-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)amino)-2-thioxoacetamide is an organic compound that features a thioxoacetamide group attached to a 4-methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide typically involves the reaction of 4-methoxyaniline with carbon disulfide and chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:

    Step 1: 4-Methoxyaniline reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate intermediate.

    Step 2: The dithiocarbamate intermediate is then treated with chloroacetic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)amino)-2-thioxoacetamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Methoxyphenyl)amino)-2-thioxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide involves its interaction with specific molecular targets. The thioxoacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)amino)-2-thioxoacetamide
  • 2-((4-Methoxyanilino)methyl)phenol
  • 2-(Anilinomethyl)phenol

Uniqueness

2-((4-Methoxyphenyl)amino)-2-thioxoacetamide is unique due to the presence of both the thioxoacetamide and methoxyphenyl groups, which confer specific chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and bioavailability, while the thioxoacetamide group provides a reactive site for covalent interactions with biological targets.

This compound’s distinct combination of functional groups makes it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

2-(4-methoxyanilino)-2-sulfanylideneacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-13-7-4-2-6(3-5-7)11-9(14)8(10)12/h2-5H,1H3,(H2,10,12)(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVODOWKJKUEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443065
Record name 2-(4-Methoxyanilino)-2-sulfanylideneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71369-81-8
Record name 2-(4-Methoxyanilino)-2-sulfanylideneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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